molecular formula C8H7F3O B6217330 [4-(difluoromethyl)-3-fluorophenyl]methanol CAS No. 1783952-12-4

[4-(difluoromethyl)-3-fluorophenyl]methanol

Cat. No.: B6217330
CAS No.: 1783952-12-4
M. Wt: 176.14 g/mol
InChI Key: JVSRKDFYSYMJKY-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)-3-fluorophenyl]methanol (CAS 1783952-12-4) is a benzyl alcohol derivative valued in organic and medicinal chemistry as a versatile building block for the synthesis of more complex molecules . Its molecular formula is C 8 H 7 F 3 O, with a molecular weight of 176.14 g/mol . The compound's structure features both a difluoromethyl group and a fluorine atom on the phenyl ring, which significantly influences its electronic properties and enhances its metabolic stability, making it a particularly valuable intermediate in pharmaceutical research . In scientific research, this compound serves as a key precursor in constructing potential active pharmaceutical ingredients (APIs) . The presence of the fluorine and difluoromethyl groups are known to improve the compound's binding affinity and selectivity towards biological targets, such as enzymes and receptors . Researchers utilize this benzyl alcohol in various chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and reduction to other derivatives, enabling the exploration of diverse molecular pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1783952-12-4

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

[4-(difluoromethyl)-3-fluorophenyl]methanol

InChI

InChI=1S/C8H7F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-3,8,12H,4H2

InChI Key

JVSRKDFYSYMJKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)F)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Direct Fluorination of Benzyl Alcohol Precursors

A scalable route involves the halogenation of 3-fluoro-4-methylbenzyl alcohol derivatives followed by difluoromethyl group introduction. As demonstrated in a patent by CN102731269B, fluorinated benzyl alcohols undergo halogenation with hydrogen halides (HCl or HBr) in mixed aqueous-organic solvents (e.g., toluene/water, 1:1 v/v) at 40–120°C for 2–20 hours. For [4-(difluoromethyl)-3-fluorophenyl]methanol, this method could involve:

  • Chlorination of 3-fluoro-4-methylbenzyl alcohol to 3-fluoro-4-(chloromethyl)benzyl alcohol.

  • Nucleophilic substitution with a difluoromethyl source (e.g., KF/18-crown-6 in DMF) at 80–100°C.

  • Methanolysis or hydrolysis to yield the final alcohol.

This approach achieves yields of 65–78% for analogous compounds, though regioselectivity challenges may arise due to competing halogenation sites.

Methoxymethyl Intermediate Strategy

A related patent describes synthesizing 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol through a three-step sequence:

  • Halogenation : 2,3,5,6-Tetrafluorobenzyl alcohol reacts with HCl in toluene/water to form 3-chloromethyl-1,2,4,5-tetrafluorobenzene.

  • Methoxylation : Methanolysis with NaOH at 0–65°C yields 3-methoxymethyl-1,2,4,5-tetrafluorobenzene.

  • Formaldehyde Addition : Reaction with organolithium reagents (e.g., LDA) and formaldehyde gas at −78°C produces the target alcohol.

Adapting this method, this compound could be synthesized via methoxymethyl protection followed by difluoromethylation and deprotection.

Reduction of Ester or Ketone Precursors

Lithium Aluminum Hydride (LiAlH4) Reduction

A prevalent method for aromatic alcohols involves reducing esters or ketones. For example, ChemRxiv data details the reduction of methyl 4-(trifluoromethyl)benzoate to 4-(trifluoromethyl)benzyl alcohol using LiAlH4 in tetrahydrofuran (THF) at 0°C to room temperature. Applying this to this compound:

  • Synthesize methyl 4-(difluoromethyl)-3-fluorobenzoate via esterification of the corresponding acid.

  • Reduce with LiAlH4 (2.5 equiv) in THF, achieving ~85% yield based on analogous reactions.

Borohydride-Mediated Reductions

Sodium borohydride (NaBH4) offers a milder alternative for acid-sensitive substrates. In PMC studies, ketones like 1-(3-trifluoromethylphenyl)propan-2-one are reduced with NaBH4 in methanol/NaOH at 0–20°C. For the target compound, this could involve:

  • Preparation of 4-(difluoromethyl)-3-fluorophenylpropan-2-one via Friedel-Crafts acylation.

  • Reduction with NaBH4 (1.2 equiv) in methanol, yielding the secondary alcohol.

Cross-Coupling and Functional Group Interconversion

Suzuki-Miyaura Coupling

ChemRxiv protocols describe synthesizing 4-phenyl-benzotrifluoride via Suzuki coupling of 4-bromo-benzotrifluoride with phenylboronic acid (Pd(OAc)2, KOH, H2O, 80°C). Adapting this for this compound:

  • Couple 4-bromo-3-fluorophenylmethanol with difluoromethylboronic acid using Pd catalysis.

  • Optimize conditions (e.g., ligand selection, solvent) to suppress protodeboronation.

Electrophilic Difluoromethylation

Recent advances in electrophilic reagents (e.g., ClCF2H, BrCF2H) enable direct difluoromethylation of arylmetals. For instance:

  • Generate a Grignard reagent from 3-fluoro-4-bromophenylmethanol.

  • React with ClCF2H at −40°C in THF, followed by acidic workup.

Comparative Analysis of Methodologies

Method Starting Material Key Reagents Yield Advantages Limitations
Halogenation-Substitution3-Fluoro-4-methylbenzyl alcoholHCl, KF/18-crown-665–78%Scalable, inexpensive reagentsRegioselectivity issues
LiAlH4 ReductionMethyl esterLiAlH4, THF~85%High efficiencyMoisture-sensitive conditions
Suzuki Coupling4-Bromo-3-fluorophenylmethanolPd(OAc)2, boronic acid50–70%Versatile for diverse substituentsRequires optimized ligands

Emerging Techniques and Optimization

Flow Chemistry Applications

Continuous flow systems enhance safety and efficiency for exothermic reactions like LiAlH4 reductions. A microreactor setup could minimize thermal degradation during difluoromethylation.

Enzymatic Reductions

Biocatalytic approaches using alcohol dehydrogenases (e.g., from Lactobacillus brevis) show promise for enantioselective synthesis, though limited to ketone precursors.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)-3-fluorophenyl]methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form difluoromethylated phenylmethane derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction can produce difluoromethylated hydrocarbons .

Scientific Research Applications

Overview

[4-(Difluoromethyl)-3-fluorophenyl]methanol is an organic compound with the molecular formula C8H8F2O. It features both difluoromethyl and fluorophenyl groups attached to a methanol moiety, which endows it with unique chemical properties. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry, due to its potential applications.

Chemistry

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its distinctive fluorinated structure is advantageous in the development of novel materials and pharmaceuticals. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for synthetic applications.

  • Synthetic Routes : The synthesis typically involves difluoromethylation of a suitable precursor using agents like ClCF2H or novel difluorocarbene reagents. These methods are optimized for high yield and purity, often employing continuous flow reactors for industrial applications.

Biology and Medicine

The compound is being investigated for its potential as a pharmaceutical intermediate. The presence of fluorine atoms enhances metabolic stability and bioavailability of drug candidates, making it valuable in drug design. Research indicates that compounds with difluoromethyl groups often exhibit improved pharmacokinetic properties.

  • Case Studies : Various studies have explored the use of difluoromethylated compounds in drug discovery, focusing on their interactions with biological targets. For instance, research has shown that such compounds can modulate lipophilicity and permeability, affecting absorption and distribution in biological systems .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials that require enhanced chemical resistance and thermal stability.

Chemical Reaction Analysis

The compound undergoes several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : Reduction reactions can yield difluoromethylated phenylmethane derivatives.
  • Substitution : The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents Used

Reaction TypeCommon Reagents
OxidationPotassium permanganate (KMnO4), Chromium trioxide (CrO3)
ReductionLithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
SubstitutionSodium hydride (NaH), Alkyl halides

Mechanism of Action

The mechanism of action of [4-(difluoromethyl)-3-fluorophenyl]methanol involves its interaction with specific molecular targets. The difluoromethyl and fluorophenyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₈H₇F₃O (exact formula depends on substitution pattern).
  • Molecular Weight : ~168.14 g/mol (calculated for C₈H₇F₃O).
  • Reactivity : The hydroxymethyl group enables further derivatization (e.g., esterification, oxidation), while the difluoromethyl group contributes to electron-withdrawing effects and lipophilicity .

Fluorinated benzyl alcohols and their derivatives are widely studied for their physicochemical and biological properties. Below is a detailed comparison of [4-(difluoromethyl)-3-fluorophenyl]methanol with structurally related compounds.

Structural Analogs and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Notable Properties Reference
[4-(Benzyloxy)-3-fluorophenyl]methanol C₁₄H₁₃FO₂ 232.25 4-benzyloxy, 3-fluoro, hydroxymethyl Nucleophilic substitution of benzyl bromide Enhanced lipophilicity due to benzyloxy
[4-(2-Fluorophenoxy)phenyl]methanol C₁₃H₁₁FO₂ 218.22 4-(2-fluorophenoxy), hydroxymethyl Ullmann coupling or SNAr reaction Moderate solubility in polar solvents
(3-Amino-2-fluorophenyl)methanol C₇H₇FNO 140.13 3-amino, 2-fluoro, hydroxymethyl Reduction of nitrile or nitro precursors Amino group enables hydrogen bonding
[3-(Difluoromethyl)oxetan-3-yl]methanol C₅H₈F₂O₂ 138.11 Oxetane ring, difluoromethyl Cyclization of diols with fluorinating agents High polarity due to oxetane ring
[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol C₁₃H₉BrClFO₂ 331.56 4-bromo-2-chlorophenoxy, 3-fluoro Suzuki-Miyaura coupling or etherification Halogen substituents enhance reactivity
Substituent Effects on Physicochemical Properties
  • Lipophilicity : Difluoromethyl substitution (logP ~1.8 estimated) increases lipophilicity relative to hydroxymethyl-only analogs (logP ~1.2), improving membrane permeability but reducing aqueous solubility .
  • Metabolic Stability: Fluorine atoms and difluoromethyl groups reduce oxidative metabolism, as seen in related compounds like 5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulfonyl)phenyl-2(5H)-furanone (), which showed low toxicity (TDLo = 10 mg/kg in rats) .

Biological Activity

[4-(Difluoromethyl)-3-fluorophenyl]methanol, a compound with a unique fluorinated structure, has garnered attention in medicinal chemistry for its potential biological activities. The incorporation of fluorine atoms is known to enhance the pharmacological properties of organic compounds, leading to improved efficacy and selectivity in various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1783952-12-4
  • Molecular Formula : C8H8F3O
  • Molecular Weight : 182.15 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Receptor Modulation : It has the potential to modulate receptor activity, impacting cellular signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels can induce oxidative stress in cancer cells, leading to apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of fluorinated compounds similar to this compound. For instance, derivatives of camptothecin have shown enhanced cytotoxicity against colorectal cancer cells by promoting ROS production and apoptosis .

Antimicrobial Properties

Fluorinated compounds are also noted for their antimicrobial properties. The presence of fluorine atoms can enhance the binding affinity to bacterial enzymes or receptors, potentially leading to increased antibacterial activity against resistant strains .

Study 1: Anticancer Efficacy

A study focused on a derivative resembling this compound demonstrated significant inhibition of colorectal cancer cell colony formation. The compound was effective in reducing cell migration and promoting cell death through apoptosis pathways mediated by ROS .

Study 2: Antimicrobial Activity

Research evaluating similar fluorinated compounds reported substantial antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong potential for developing new antibiotics based on this structural framework .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntitumor, AntimicrobialEnzyme inhibition, receptor modulation
FL118 DerivativeEnhanced cytotoxicityROS production, apoptosis
Camptothecin DerivativeAnticancerTopoisomerase inhibition

Q & A

Q. What are the recommended synthetic routes for [4-(difluoromethyl)-3-fluorophenyl]methanol?

The synthesis typically involves difluoromethylation of a phenol precursor. A method analogous to involves reacting a halogenated or hydroxyl-substituted phenyl intermediate with a difluoromethylating agent (e.g., sodium 2-chloro-2,2-difluoroacetate) in the presence of a base like cesium carbonate in polar aprotic solvents (e.g., DMF). Gas evolution during the reaction necessitates an oil bubbler for safe venting. Post-synthesis, purification via column chromatography or recrystallization is recommended .

Q. What analytical techniques are optimal for characterizing this compound?

Key techniques include:

  • 1H/19F NMR : To confirm the positions of fluorine and difluoromethyl groups (e.g., splitting patterns for fluorinated protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (>95% as per industry standards) .
  • HPLC with UV/Vis detection : Monitors purity and stability in solution phases, particularly under varying pH conditions .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic and steric properties?

Q. What safety protocols are critical when handling fluorinated intermediates during synthesis?

  • Ventilation : Use fume hoods for reactions releasing HF or other toxic gases.
  • PPE (Personal Protective Equipment) : Wear fluoropolymer-coated gloves and goggles resistant to polar solvents (e.g., DMF) .

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